molecular formula C8H5BrClF2NO3S B2475366 3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride CAS No. 1695744-02-5

3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride

Cat. No.: B2475366
CAS No.: 1695744-02-5
M. Wt: 348.54
InChI Key: KADLNGDATBTDNI-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H5BrClF2NO3S and a molecular weight of 348.55 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Safety and Hazards

While specific safety and hazard information for this compound was not found in the search results, compounds of this type can generally pose risks. For example, they may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-4-aminobenzenesulfonyl chloride with 2,2-difluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and difluoroacetamido groups, which confer specific reactivity and properties. The difluoroacetamido group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-bromo-4-[(2,2-difluoroacetyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF2NO3S/c9-5-3-4(17(10,15)16)1-2-6(5)13-8(14)7(11)12/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADLNGDATBTDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)NC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695744-02-5
Record name 3-bromo-4-(2,2-difluoroacetamido)benzene-1-sulfonyl chloride
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